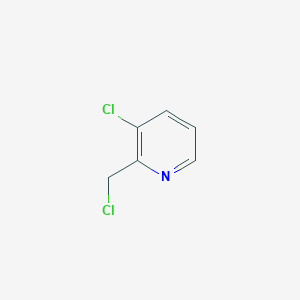

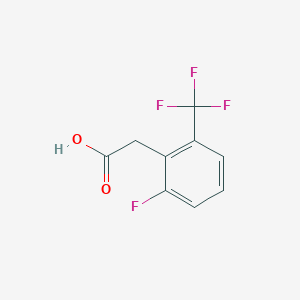

3-氯-2-(氯甲基)吡啶

描述

Synthesis Analysis

The synthesis of derivatives similar to 3-Chloro-2-(chloromethyl)pyridine involves selective chlorination reactions and the use of specific reagents to achieve desired intermediates for various chemical products. For example, 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is synthesized using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions, showcasing a methodology that might be applicable for the synthesis of 3-Chloro-2-(chloromethyl)pyridine (Xia Liang, 2007).

Molecular Structure Analysis

Investigations into the molecular structure of pyridine derivatives include X-ray diffraction (XRD) studies to confirm the structure of synthesized compounds. For instance, the structure of compounds related to 3-Chloro-2-(chloromethyl)pyridine has been demonstrated using XRD, highlighting the importance of structural confirmation in understanding the compound's properties and reactivity (Z. G. Aliev et al., 2007).

Chemical Reactions and Properties

The reactivity of chloromethylpyridine compounds involves various chemical reactions, such as the formation of hydrochlorides with hydrochloric acid and the synthesis of fused pyridines bearing the CHCl2-substituent, indicating the versatility of these compounds in chemical synthesis (V. Iaroshenko et al., 2011).

Physical Properties Analysis

The physical properties of 3-Chloro-2-(chloromethyl)pyridine and its derivatives, such as solubility, melting point, and crystal structure, are essential for its application in chemical synthesis. Studies on related compounds provide insights into their structural and physical characteristics, contributing to a better understanding of 3-Chloro-2-(chloromethyl)pyridine (Sen Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming various derivatives, and participation in catalytic processes, underline the significance of 3-Chloro-2-(chloromethyl)pyridine in synthetic chemistry. Research on similar compounds showcases their utility in forming complex structures and their roles in catalysis (O. Prakash et al., 2012).

科学研究应用

化学合成

“3-氯-2-(氯甲基)吡啶” 作为试剂,广泛应用于各种化学合成过程 . 它在DMF中对对叔丁基杯芳烃和对叔丁基杯芳烃的碱催化烷基化反应中起着至关重要的作用 .

成像剂的开发

该化合物已用于合成Gd3+二乙烯三胺五乙酸双酰胺配合物 . 该配合物是一种Zn2±敏感型磁共振成像造影剂 , 可用于增强磁共振成像中体内结构的可视性。

三氟甲基吡啶的合成

“3-氯-2-(氯甲基)吡啶” 可用于合成2,3,5-DCTF,一种三氟甲基吡啶 . 三氟甲基吡啶是合成各种药物和农用化学品的关键中间体 .

材料安全和处理

了解“3-氯-2-(氯甲基)吡啶”的性质对于其安全处理和储存至关重要 . 它是一种黄色到红色的固体或液体,应存放在冰箱中 . 其分子量为162.02,InChI键为MNOCTFZHUCINGC-UHFFFAOYSA-N

安全和危害

3-Chloro-2-(chloromethyl)pyridine is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

未来方向

Trifluoromethylpyridines, which are structurally similar to 3-Chloro-2-(chloromethyl)pyridine, have been found to have applications in the agrochemical and pharmaceutical industries . Therefore, it is possible that 3-Chloro-2-(chloromethyl)pyridine could also have potential applications in these areas in the future.

作用机制

Target of Action

3-Chloro-2-(chloromethyl)pyridine is a type of alkylating agent . Alkylating agents are a group of compounds that are primarily used in cancer treatment due to their ability to interfere with the DNA of cancer cells, preventing them from dividing and growing.

Mode of Action

As an alkylating agent, 3-Chloro-2-(chloromethyl)pyridine works by binding to DNA, causing cross-linking of the DNA strands. Cross-linking prevents DNA from separating, which is a necessary step for DNA replication and RNA transcription. As a result, the cell’s function is disrupted, leading to cell death .

Biochemical Pathways

By causing DNA cross-linking, these agents can disrupt the normal function of these pathways, leading to cell death .

Pharmacokinetics

The metabolism and excretion of 3-Chloro-2-(chloromethyl)pyridine would likely involve enzymatic reactions and renal excretion, respectively .

Result of Action

The primary result of the action of 3-Chloro-2-(chloromethyl)pyridine is the disruption of DNA replication and RNA transcription, leading to cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Action Environment

The action of 3-Chloro-2-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution in the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .

生化分析

Biochemical Properties

It is known that it is an alkylating agent , which suggests that it could potentially interact with various biomolecules such as enzymes and proteins through alkylation, leading to changes in their function or activity

Cellular Effects

As an alkylating agent , it could potentially influence cell function by modifying cellular proteins and enzymes This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an alkylating agent , it is likely to exert its effects at the molecular level through the alkylation of biomolecules This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

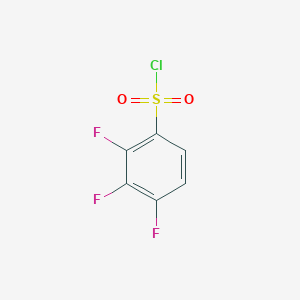

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCTFZHUCINGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561209 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185315-53-1 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

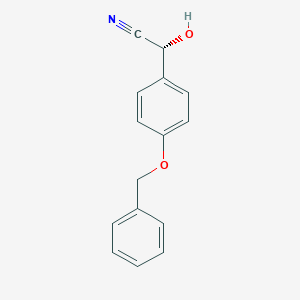

![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

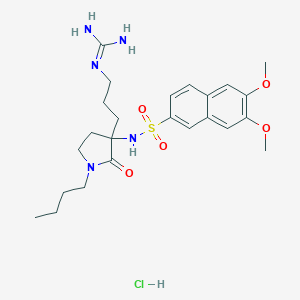

![4-[(4-Bromo-2-chlorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B70058.png)

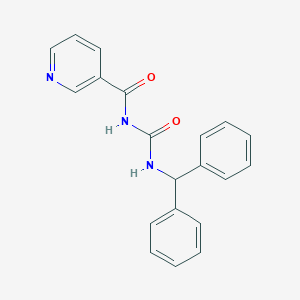

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)